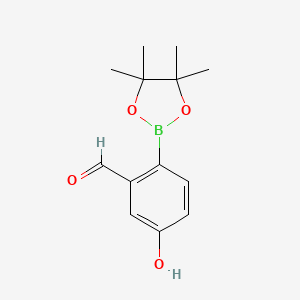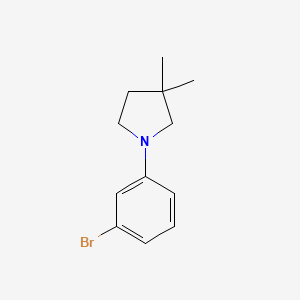![molecular formula C12H11BrN2O3 B1443182 1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid CAS No. 1273692-86-6](/img/structure/B1443182.png)
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid
Overview
Description
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a bromophenoxy group attached to an ethyl chain, which is further connected to a pyrazole ring with a carboxylic acid functional group
Preparation Methods
The synthesis of 1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Etherification: The reaction of 3-bromophenol with ethylene oxide to form 3-bromophenoxyethanol.
Formation of Pyrazole Ring: The condensation of 3-bromophenoxyethanol with hydrazine and a suitable diketone to form the pyrazole ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The bromophenoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to form a phenoxyethyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The bromophenoxy group can interact with hydrophobic pockets, while the pyrazole ring can form hydrogen bonds or coordinate with metal ions. The carboxylic acid group can participate in ionic interactions or serve as a site for further functionalization.
Comparison with Similar Compounds
1-[2-(3-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid can be compared with similar compounds, such as:
1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid: Similar structure but with the bromine atom at the para position, which may affect its reactivity and binding properties.
1-[2-(3-Chlorophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid: Chlorine instead of bromine, which can influence its electronic properties and reactivity.
1-[2-(3-Bromophenoxy)ethyl]-1H-imidazole-4-carboxylic acid: Imidazole ring instead of pyrazole, which can alter its biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of hydrophobic, hydrophilic, and reactive sites, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[2-(3-bromophenoxy)ethyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O3/c13-10-2-1-3-11(6-10)18-5-4-15-8-9(7-14-15)12(16)17/h1-3,6-8H,4-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBSVUUNZKALJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCCN2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















